molecular formula C13H17Cl2NO2 B14625238 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene CAS No. 58877-09-1

1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene

Cat. No.: B14625238
CAS No.: 58877-09-1
M. Wt: 290.18 g/mol
InChI Key: OHTXBLIGJJVAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene is an organic compound that belongs to the class of aromatic compounds known as chlorobenzenes. This compound is characterized by the presence of a benzene ring substituted with a chloro group and an alkoxy group containing a nitroso functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form chlorobenzene. The subsequent steps involve the introduction of the alkoxy group and the nitroso functional group. One common synthetic route is as follows:

    Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to form chlorobenzene.

    Formation of Alkoxy Intermediate: Chlorobenzene is reacted with an appropriate alkylating agent, such as 3-chloro-3-ethyl-2-nitrosopentanol, under basic conditions to form the alkoxy intermediate.

    Final Product Formation: The alkoxy intermediate is then subjected to further chlorination and nitrosation reactions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The nitroso group can be oxidized to form nitro compounds under specific conditions.

    Reduction Reactions: The nitroso group can also be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Reactions: Products with different functional groups replacing the chloro group.

    Oxidation Reactions: Nitro derivatives of the original compound.

    Reduction Reactions: Amino derivatives of the original compound.

Scientific Research Applications

1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloro group can also participate in interactions with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

  • 1-Chloro-4-ethylbenzene
  • 1-Chloro-4-(trifluoromethyl)benzene
  • 1-Chloro-2-ethylbenzene

Comparison: 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene is unique due to the presence of both a nitroso group and an alkoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other chlorobenzenes. The nitroso group, in particular, is known for its ability to form covalent bonds with nucleophiles, making this compound valuable in various chemical and biological applications.

Properties

CAS No.

58877-09-1

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

1-chloro-4-(3-chloro-3-ethyl-2-nitrosopentoxy)benzene

InChI

InChI=1S/C13H17Cl2NO2/c1-3-13(15,4-2)12(16-17)9-18-11-7-5-10(14)6-8-11/h5-8,12H,3-4,9H2,1-2H3

InChI Key

OHTXBLIGJJVAHX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(COC1=CC=C(C=C1)Cl)N=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.